molecular formula C13H20O3 B14331831 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal CAS No. 111006-17-8

3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal

Cat. No.: B14331831
CAS No.: 111006-17-8
M. Wt: 224.30 g/mol
InChI Key: ZNBQGSKKEHNXLZ-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal is an organic compound characterized by a cyclopentane ring with various functional groups attached This compound is notable for its unique structure, which includes a hydroxyl group, a ketone group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy carbonyl compound. This intermediate can then undergo further reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or chromatography. The reaction conditions, including temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic addition, and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar structure with an aldehyde group and a conjugated double bond.

    Cyclopentanone: Contains a cyclopentane ring with a ketone group.

    Prop-2-enal: Contains an aldehyde group and a conjugated double bond.

Uniqueness

3-(5-Hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal is unique due to the combination of its functional groups and the cyclopentane ring

Properties

CAS No.

111006-17-8

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

3-(5-hydroxy-3-oxo-2-pentylcyclopentyl)prop-2-enal

InChI

InChI=1S/C13H20O3/c1-2-3-4-6-10-11(7-5-8-14)13(16)9-12(10)15/h5,7-8,10-11,13,16H,2-4,6,9H2,1H3

InChI Key

ZNBQGSKKEHNXLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(CC1=O)O)C=CC=O

Origin of Product

United States

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